BTK Inhibitory Potency: Head-to-Head Comparison with Patent Series Analogs
In a direct comparison using the same BTK in vitro biochemical assay, 2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide (Example 99) demonstrates an IC50 of 1 nM, which is 5.5-fold more potent than Example 236 (IC50 = 5.5 nM) from the same patent family [1][2]. While Example 66 achieves sub-nanomolar potency (<1 nM), Example 99 remains within the same high-potency cluster, indicating a strong, structurally derived activity profile [3].
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 (US20240083900): IC50 = 5.5 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; comparable to Example 66 |
| Conditions | In vitro BTK inhibition assay measuring compound potency |
Why This Matters
This potency differentiation is critical for program advancement where a balance between high activity and other properties (e.g., selectivity, DMPK) is sought, and it mitigates the risk of selecting an inadequate analog.
- [1] BindingDB. BDBM658441 (US20240083900, Example 99). Affinity Data IC50: 1nM. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026-05-09). View Source
- [2] BindingDB. BDBM658410 (US20240083900, Example 236). Affinity Data IC50: 5.5nM. https://bdb8.ucsd.edu (accessed 2026-05-09). View Source
- [3] BindingDB. BDBM658428 (US20240083900, Example 66). Affinity Data IC50: <1nM. https://bdb8.ucsd.edu (accessed 2026-05-09). View Source
